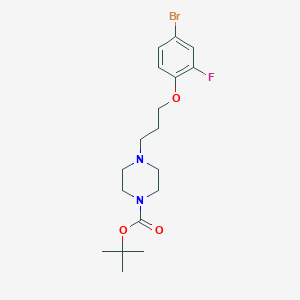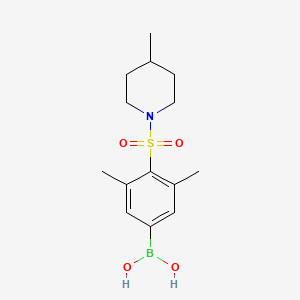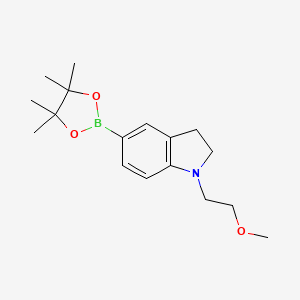![molecular formula C12H17N3O B1458677 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1955523-15-5](/img/structure/B1458677.png)
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Overview
Description
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Analysis
Biochemical Properties
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase, where this compound acts as an inhibitor . This inhibition affects the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial secondary messengers in cellular signaling pathways. Additionally, this compound has been shown to interact with various receptors, including tyrosine kinase receptors, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphodiesterase by this compound leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn activate protein kinase A and protein kinase G, respectively . These kinases play pivotal roles in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by the unique structural features of the compound, including the cyclobutylmethoxy group, which enhances its affinity for the enzyme. Additionally, this compound has been shown to interact with tyrosine kinase receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of phosphodiesterase activity, resulting in prolonged elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels . In vivo studies have demonstrated that the compound can exert long-term anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed. These include hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired pharmacological effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted or further metabolized, influencing the overall pharmacokinetics of the compound. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides and multidrug resistance-associated proteins, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of the compound in the bloodstream . The localization and accumulation of this compound in specific tissues can also impact its pharmacological effects and toxicity profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, influencing its activity and function . The localization of this compound in the nucleus is particularly important for its effects on gene expression and cellular signaling pathways.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFIJVTRPXNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
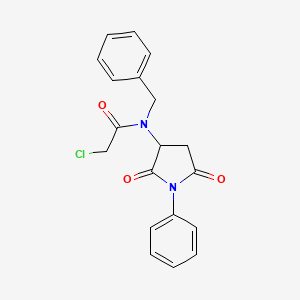

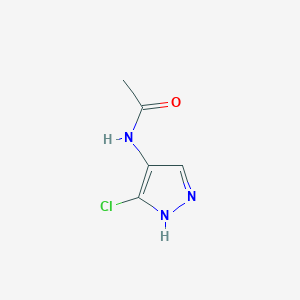
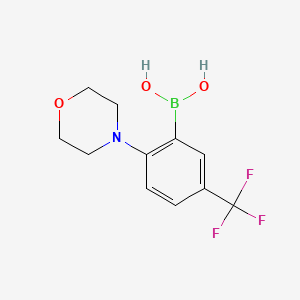

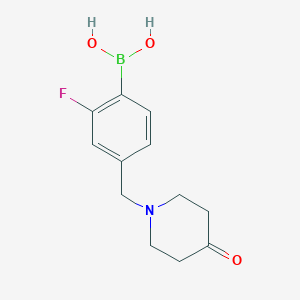
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
